-thiourea CAS No. 910297-67-5](/img/structure/B1387091.png)

[(Dimethylamino)methylene](triphenylmethyl)-thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

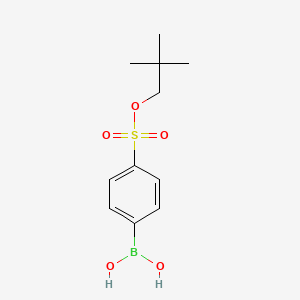

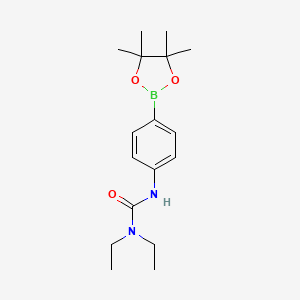

“(Dimethylamino)methylene-thiourea” is a compound with the molecular formula C23H23N3S and a molecular weight of 373.51 . It is used in scientific research due to its unique structure, which enables diverse applications, from catalysis to drug synthesis.

Molecular Structure Analysis

The molecular structure of “(Dimethylamino)methylene-thiourea” is represented by the formula C23H23N3S . The compound contains a thiourea group (NH2C=S), which is connected to a dimethylamino group (N(CH3)2) and a triphenylmethyl group (CPh3).

Applications De Recherche Scientifique

Drug Delivery Systems

The compound’s ability to form polymersomes—vesicles made from amphiphilic diblock copolymers—makes it a candidate for creating drug delivery systems . These polymersomes can be designed to respond to pH and temperature changes, making them suitable for targeted drug delivery, especially in areas with abnormal pH levels, such as tumor tissues.

Nanoreactors

Polymersomes formed from this compound can also act as nanoreactors . These are tiny, vesicle-like structures that can carry out chemical reactions within their enclosed spaces. This application is particularly useful in the field of nanotechnology and materials science, where precise control over reaction environments is crucial.

Gene Therapy

The pH and temperature-responsive nature of the polymersomes also make them potential carriers for gene therapy applications . They can protect genetic material during delivery and release it at the right location and time within the body, which is essential for effective gene therapy.

Antifungal and Antibacterial Agents

Derivatives of “(Dimethylamino)methylene-thiourea” have shown significant antifungal and antibacterial activities . This makes them valuable for developing new antimicrobial drugs that could be more effective against resistant strains of bacteria and fungi.

Antioxidant Evaluations

Some derivatives have also demonstrated antioxidant properties, which could be harnessed in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases .

Synthesis of Biologically Active Heterocycles

The compound serves as an intermediate in the synthesis of a wide variety of biologically active heterocycles . These heterocycles have applications in medicinal chemistry for the development of drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and anti-malarial activities.

Development of Fluorescent Materials

The compound can be used in the synthesis of fluorescent materials, such as (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines . These materials have applications in bioimaging and sensors due to their ability to emit light under certain conditions.

Catalysis

“(Dimethylamino)methylene-thiourea” can act as a catalyst in organic synthesis, facilitating the formation of various organic compounds . This is particularly important in the field of green chemistry, where efficient and environmentally friendly catalysts are sought after.

Safety and Hazards

The safety data sheet for “(Dimethylamino)methylene-thiourea” suggests that it is for R&D use only and not for medicinal, household, or other use . In case of accidental exposure, the recommended first-aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Propriétés

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUCAFBLKFHBE-HKOYGPOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1387009.png)

![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)

![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)

![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)

![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)